molecular formula C19H17N3O2 B6548813 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946207-88-1

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548813
CAS No.: 946207-88-1
M. Wt: 319.4 g/mol
InChI Key: PCWBXZKDQWIUON-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by functionalization to introduce the desired substituents.

  • Formation of the Pyridazine Core

      Starting Materials: Hydrazine hydrate and a suitable dicarbonyl compound (e.g., diethyl oxalate).

      Reaction Conditions: The reaction is carried out under reflux in an ethanol solvent, yielding the pyridazine ring after cyclization.

  • Functionalization

      Amidation: The N-phenyl group is introduced via an amidation reaction using phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields.

    Green Chemistry Approaches: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with potassium carbonate in acetone.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydropyridazine-3,6-dione: A simpler pyridazine derivative with different substituents.

    6-Phenylpyridazine-3-carboxamide: Another pyridazine compound with a phenyl group at a different position.

Uniqueness

1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine core with both benzyl and phenyl groups makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-7-5-6-8-15(14)13-22-18(23)12-11-17(21-22)19(24)20-16-9-3-2-4-10-16/h2-12H,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWBXZKDQWIUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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